molecular formula C21H16N4O3 B2394250 N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 1203169-21-4

N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2394250
CAS No.: 1203169-21-4
M. Wt: 372.384
InChI Key: CKBSWKDGENVMPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with a chromene core, a pyridazinyl group, and an amide linkage, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps, including the formation of the chromene core, the introduction of the pyridazinyl group, and the final amide coupling. Common reagents used in these reactions include various amines, acids, and coupling agents. The reaction conditions often involve controlled temperatures and the use of solvents like ethanol or dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pH levels, and solvents to ensure optimal reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a wide range of products, depending on the nucleophiles used .

Scientific Research Applications

N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-2-oxo-2H-chromene-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide
  • N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-2-phenoxyacetamide

Uniqueness

N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-2-oxo-2H-chromene-3-carboxamide stands out due to its unique combination of a chromene core and a pyridazinyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]-2-oxochromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O3/c1-13-6-11-19(25-24-13)22-15-7-9-16(10-8-15)23-20(26)17-12-14-4-2-3-5-18(14)28-21(17)27/h2-12H,1H3,(H,22,25)(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKBSWKDGENVMPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.